1-Bromo-2-phenylethynyl-benzene
Overview
Description
. It consists of a benzene ring substituted with a bromine atom and a phenylethynyl group. This compound is known for its strong acrid odor and is commonly used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-phenylethynyl-benzene can be synthesized through several methods, including the bromination of phenylethyne. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-phenylethynyl-benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylbromoacetic acid.
Reduction: Reduction reactions can lead to the formation of 1-bromo-2-phenylethanol.
Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Phenylbromoacetic acid from oxidation.
1-bromo-2-phenylethanol from reduction.
Various substituted phenylbromides from substitution reactions.
Scientific Research Applications
1-Bromo-2-phenylethynyl-benzene is widely used in scientific research due to its reactivity and versatility. It serves as a building block in the synthesis of more complex organic molecules and is used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The compound exerts its effects through its reactivity with various functional groups in organic molecules. It can act as an electrophile in substitution reactions and as a precursor in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
1-bromo-4-ethynylbenzene
1-bromo-2-ethynylbenzene
1-bromo-2-phenylethanol
Phenylbromoacetic acid
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Properties
IUPAC Name |
1-bromo-2-(2-phenylethynyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCMLNNQRSTEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452696 | |
Record name | 1-BROMO-2-PHENYLETHYNYL-BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21375-88-2 | |
Record name | 1-BROMO-2-PHENYLETHYNYL-BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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